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Methyl 3,4-Dimethoxy[7-13C]-benzoate

Cat. No.: B562363
CAS No.: 1189921-34-3
M. Wt: 197.194
InChI Key: BIGQPYZPEWAPBG-DETAZLGJSA-N
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Description

Theoretical Foundations of Stable Isotope Tracing in Mechanistic Investigations

Stable isotope tracing is a powerful method used to follow a metabolic substrate through downstream biochemical reactions, offering unparalleled insights into the metabolic wiring of cells. nih.gov This technique relies on the use of stable, non-radioactive isotopes, which are safe for use in a wide range of studies, including those involving human subjects. researchgate.net The core principle of stable isotope tracing lies in the ability to distinguish between the isotopically labeled compound and its natural, unlabeled counterpart using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. epa.gov

One of the key theoretical concepts underpinning the use of isotopes in mechanistic studies is the Kinetic Isotope Effect (KIE) . The KIE is the change in the rate of a chemical reaction when an atom in the reactants is substituted with one of its isotopes. scbt.com This effect arises primarily from the difference in zero-point vibrational energy between bonds involving the lighter and heavier isotopes. scbt.com A bond to a heavier isotope is stronger and has a lower zero-point energy, thus requiring more energy to be broken. scbt.com By measuring the KIE, researchers can gain valuable information about the rate-determining step of a reaction and the nature of the transition state. chemicalbook.com

The Strategic Significance of Carbon-13 Enrichment in Complex Systems

Carbon is the backbone of most biological molecules, making its isotope, ¹³C, an ideal tracer for studying metabolism. Unlike radioactive isotopes, ¹³C is stable and non-hazardous, allowing for its use in a broader range of applications. researchgate.net The enrichment of molecules with ¹³C is a cornerstone of a technique known as ¹³C-Metabolic Flux Analysis (¹³C-MFA). nih.gov This powerful tool quantifies the rates (fluxes) of metabolic reactions within a living cell, providing a detailed map of cellular metabolism. nih.govclearsynth.com

The strategic advantage of ¹³C enrichment lies in its ability to provide detailed information about the flow of carbon atoms through complex and interconnected metabolic networks. nih.gov By introducing a ¹³C-labeled substrate to cells, researchers can track the incorporation of the ¹³C atoms into various metabolites. nih.gov The specific pattern of ¹³C labeling in these downstream metabolites, known as isotopologue distribution, can be precisely measured by MS or NMR. epa.gov This data, when combined with a metabolic network model, allows for the accurate calculation of intracellular fluxes. nih.gov This approach has proven invaluable in diverse fields, from understanding disease states like cancer to optimizing biotechnological production processes. researchgate.net

Overview of Methyl 3,4-Dimethoxy[7-¹³C]-benzoate as a Specialized Research Probe

Methyl 3,4-Dimethoxy[7-¹³C]-benzoate is a specialized derivative of veratric acid, a naturally occurring phenolic compound. The key feature of this molecule is the specific placement of a ¹³C atom at the carboxyl carbon (the 7-position). This precise labeling makes it a valuable tool for specific research applications, particularly as an internal standard in quantitative analyses.

Physicochemical Properties:

PropertyValue
Molecular FormulaC₉[¹³C]H₁₂O₄
Molecular Weight197.19 g/mol
CAS Number1189921-34-3
Data sourced from multiple chemical suppliers and databases. chemicalbook.comnih.gov

The primary application of Methyl 3,4-Dimethoxy[7-¹³C]-benzoate is in isotope dilution mass spectrometry (IDMS) . clearsynth.com In this technique, a known amount of the ¹³C-labeled compound is added to a sample containing the unlabeled analyte of interest (in this case, methyl 3,4-dimethoxybenzoate or its parent compound, veratric acid). The labeled compound serves as an internal standard that experiences the same sample processing and analysis conditions as the analyte. epa.gov

Because the labeled and unlabeled compounds have nearly identical chemical and physical properties, they co-elute in chromatography and have similar ionization efficiencies in the mass spectrometer. However, they are distinguishable by their mass-to-charge ratio (m/z). By measuring the ratio of the MS signal from the analyte to that of the known amount of the internal standard, a highly accurate and precise quantification of the analyte can be achieved. This method effectively corrects for sample loss during extraction and variations in instrument response.

Detailed Research Application: Biotransformation Studies of Veratric Acid

While direct studies detailing the use of Methyl 3,4-Dimethoxy[7-¹³C]-benzoate as a tracer are not widely published, research on its parent compound, veratric acid, highlights its potential applications. For instance, a study on the biotransformation of veratric acid in incubated hen's eggs identified several metabolites. nih.gov In such a study, Methyl 3,4-Dimethoxy[7-¹³C]-benzoate could be used as an internal standard to accurately quantify the remaining parent compound and the formed metabolites, such as 4-hydroxy-3-methoxybenzoic acid. nih.gov

The table below illustrates a hypothetical data set from a biotransformation study where Methyl 3,4-Dimethoxy[7-¹³C]-benzoate is used as an internal standard to quantify veratric acid and its primary metabolite.

Hypothetical Quantitative Analysis of Veratric Acid Metabolism

Time Point (hours)Veratric Acid Concentration (µM)4-hydroxy-3-methoxybenzoic acid Concentration (µM)
0100.00.0
285.214.8
468.731.3
845.154.9
1228.971.1
2410.389.7

This specialized probe, by enabling precise quantification, plays a crucial role in obtaining reliable data for pharmacokinetic and metabolic studies. Its utility underscores the broader importance of isotopically labeled compounds in advancing our understanding of complex biological and chemical systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O4 B562363 Methyl 3,4-Dimethoxy[7-13C]-benzoate CAS No. 1189921-34-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3,4-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-12-8-5-4-7(10(11)14-3)6-9(8)13-2/h4-6H,1-3H3/i10+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGQPYZPEWAPBG-DETAZLGJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[13C](=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80662100
Record name Methyl 3,4-dimethoxy(alpha-~13~C)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189921-34-3
Record name Methyl 3,4-dimethoxy(alpha-~13~C)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 3,4 Dimethoxy 7 13c Benzoate

Retrosynthetic Analysis for Site-Specific [7-¹³C]-Labeling

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a logical synthetic plan. youtube.comyoutube.com The retrosynthesis for Methyl 3,4-Dimethoxy[7-¹³C]-benzoate begins with the disconnection of the most accessible functional group, the ester.

Step 1: Ester Disconnection: The primary disconnection is at the ester C-O bond. This is a standard disconnection for esters, leading back to the corresponding carboxylic acid and alcohol. youtube.com This reveals the key intermediate, 3,4-Dimethoxy[7-¹³C]-benzoic acid, and methanol (B129727), a simple and readily available reagent.

Step 2: Carboxyl Group Disconnection: The next critical disconnection involves the isotopically labeled carboxyl group. There are two primary and reliable strategies for introducing a labeled carboxyl group onto an aromatic ring: libretexts.org

Grignard Reagent Pathway: This involves disconnecting the C-C bond between the aromatic ring and the carboxyl carbon. This leads to a Grignard reagent synthon (an organometallic nucleophile) derived from a halogenated benzene (B151609) ring and a ¹³C-labeled electrophile, which is [¹³C]carbon dioxide ([¹³C]CO₂). libretexts.orgyoutube.com The corresponding synthetic equivalent for the Grignard synthon is 4-bromo-1,2-dimethoxybenzene.

Nitrile Hydrolysis Pathway: An alternative disconnection recognizes the carboxylic acid as a product of nitrile hydrolysis. This leads to 3,4-dimethoxy[¹³C]benzonitrile. The nitrile itself can be formed via a nucleophilic substitution reaction, suggesting a disconnection to an aryl halide and a labeled cyanide source, such as potassium [¹³C]cyanide (K¹³CN). nih.gov

For the purpose of a robust and high-yielding synthesis, the Grignard pathway is often preferred due to the high isotopic purity of commercially available [¹³C]CO₂ and the generally clean nature of the carboxylation reaction.

Precursor Synthesis and Isotopic Enrichment Strategies for the Carboxyl Carbon

The successful synthesis of the target molecule hinges on the efficient preparation and isotopic enrichment of the key precursor, 3,4-Dimethoxy[7-¹³C]-benzoic acid. The strategy focuses on incorporating the ¹³C isotope in the final stages of the precursor's synthesis to maximize the atom economy of the expensive labeled material.

The most direct method is the carboxylation of a Grignard reagent with isotopically labeled carbon dioxide. libretexts.orgprolabscientific.comprolabscientific.com

Formation of the Grignard Reagent: The synthesis begins with the preparation of the Grignard reagent from 4-bromo-1,2-dimethoxybenzene. This is achieved by reacting the aryl bromide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). It is crucial that the reaction is performed under strictly anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water. gmu.edu

Isotopic Enrichment via Carboxylation: The isotopic label is introduced by reacting the freshly prepared Grignard reagent (3,4-dimethoxyphenylmagnesium bromide) with solid [¹³C]carbon dioxide (dry ice). youtube.com The nucleophilic carbon of the Grignard reagent attacks the electrophilic ¹³C-labeled carbon of the CO₂, forming a new carbon-carbon bond and yielding a magnesium carboxylate salt. Subsequent acidification with a dilute acid, such as hydrochloric acid (HCl), protonates the carboxylate to yield the final desired precursor, 3,4-Dimethoxy[7-¹³C]-benzoic acid. libretexts.orggmu.edu The isotopic enrichment of the product is directly dependent on the isotopic purity of the [¹³C]CO₂ used, which is often available at purities of 99 atom % ¹³C.

Multi-Step Organic Synthesis Pathways to Methyl 3,4-Dimethoxy[7-¹³C]-benzoate

The forward synthesis combines the precursor preparation with a final esterification step to yield the target compound.

Step 1: Synthesis of 3,4-Dimethoxy[7-¹³C]-benzoic acid via Grignard Carboxylation

Reaction: 4-bromo-1,2-dimethoxybenzene is reacted with magnesium turnings in anhydrous THF to form 3,4-dimethoxyphenylmagnesium bromide. This solution is then poured over crushed, high-purity [¹³C]dry ice. After the reaction is complete, the mixture is quenched with aqueous HCl.

Work-up: The resulting mixture is typically worked up by extraction with an organic solvent like diethyl ether. The organic layers are combined, washed to remove inorganic salts, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude labeled benzoic acid.

Step 2: Esterification to form Methyl 3,4-Dimethoxy[7-¹³C]-benzoate With the labeled carboxylic acid in hand, the final step is esterification. Several methods can be employed:

Fischer-Speier Esterification: This is a classic and straightforward method where the 3,4-Dimethoxy[7-¹³C]-benzoic acid is refluxed with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). iajpr.com The reaction is driven to completion by the large excess of methanol.

DCC-Mediated Esterification: For milder conditions, dicyclohexylcarbodiimide (B1669883) (DCC) can be used as a coupling agent to facilitate the esterification of the carboxylic acid with methanol. google.com This method avoids the use of strong acids and high temperatures.

Table 1: Representative Reaction Scheme and Yields

StepReactant(s)ReagentsProductTypical Yield
14-bromo-1,2-dimethoxybenzene1. Mg, THF2. [¹³C]CO₂3. aq. HCl3,4-Dimethoxy[7-¹³C]-benzoic acid75-85%
23,4-Dimethoxy[7-¹³C]-benzoic acidCH₃OH, H₂SO₄ (cat.), RefluxMethyl 3,4-Dimethoxy[7-¹³C]-benzoate85-95%

Purification Techniques and Rigorous Assessment of Isotopic Purity and Yield

Rigorous purification and characterization are essential to ensure the final product is suitable for its intended analytical applications.

Purification Techniques: Following the esterification reaction, the crude product mixture contains the desired ester, unreacted carboxylic acid, excess methanol, and the acid catalyst. A standard liquid-liquid extraction workup is employed for purification. gmu.edu

The reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water.

It is then washed with a mild aqueous base, such as sodium bicarbonate solution, to neutralize the acid catalyst and remove any unreacted 3,4-Dimethoxy[7-¹³C]-benzoic acid by converting it to its water-soluble salt.

A final wash with brine is performed to remove residual water from the organic layer.

The organic layer is dried over an anhydrous salt like MgSO₄ or Na₂SO₄, filtered, and the solvent is evaporated.

The resulting crude ester can be further purified by either recrystallization from a suitable solvent system (e.g., methanol/water) or by distillation under reduced pressure to yield the pure product.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is the primary tool for confirming the identity and isotopic enrichment of the final product. The mass spectrum will show a molecular ion peak (M+) at m/z corresponding to the ¹³C-labeled ester, which is one mass unit higher than the unlabeled analogue. oup.comnih.gov The relative intensities of the M+ and M+1 peaks are used to quantify the isotopic purity, which is expected to be >99% if high-purity [¹³C]CO₂ was used. libios.fr

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Confirms the chemical structure of the ester, showing the characteristic peaks for the methoxy (B1213986), methyl ester, and aromatic protons.

¹³C NMR: This is crucial for confirming the site-specific nature of the label. The spectrum will show a single, highly deshielded signal for the enriched [7-¹³C] carboxyl carbon, typically in the range of 165-170 ppm. pressbooks.pubwisc.edu The intensity of this peak will be significantly enhanced compared to the other carbon signals in the molecule, confirming the position and enrichment of the ¹³C isotope.

Table 2: Characterization Data for Methyl 3,4-Dimethoxy[7-¹³C]-benzoate

Analysis TechniqueExpected ResultPurpose
Yield ~65-80% (Overall)Quantify reaction efficiency
HRMS [M+H]⁺ peak at m/z 198.08Confirms molecular formula and M+1 mass shift
Isotopic Purity (from MS) >99%Determines the percentage of molecules containing the ¹³C label
¹H NMR (CDCl₃) δ ~3.9 ppm (s, 6H, 2x OCH₃), δ ~3.9 ppm (s, 3H, CO₂CH₃), δ ~6.9-7.7 ppm (m, 3H, Ar-H)Confirms chemical structure
¹³C NMR (CDCl₃) δ ~167 ppm (highly enhanced signal)Confirms site-specific incorporation and enrichment at the carboxyl carbon pressbooks.pub

Advanced Spectroscopic Characterization of Methyl 3,4 Dimethoxy 7 13c Benzoate in Research Applications

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Validation and Labeling Confirmation

High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules and plays a pivotal role in verifying the precise location of isotopic labels. For Methyl 3,4-Dimethoxy[7-¹³C]-benzoate, both one-dimensional and two-dimensional NMR techniques are employed to confirm the integrity of the molecular structure and the specific incorporation of the ¹³C isotope at the carboxyl carbon (C-7).

The most direct evidence for the successful synthesis of Methyl 3,4-Dimethoxy[7-¹³C]-benzoate comes from its ¹³C NMR spectrum. In an unlabeled sample of methyl 3,4-dimethoxybenzoate, the carbonyl carbon (C-7) signal is typically observed as a low-intensity peak in the region of 165-180 ppm due to the low natural abundance of ¹³C and a long relaxation time. oregonstate.eduwisc.edu However, in the ¹³C-labeled compound, the signal corresponding to the [7-¹³C]-position will be exceptionally intense, confirming the enrichment.

Furthermore, the ¹³C label at the C-7 position will introduce observable coupling with adjacent ¹³C nuclei (if abundant enough) and with protons. The one-bond coupling between the [7-¹³C] carbonyl carbon and the methoxy (B1213986) carbon (¹³C-¹³C) would be small and not typically resolved without specialized experiments. More significantly, two-bond coupling (²J) between the [7-¹³C] carbonyl carbon and the protons of the methyl ester group (-OCH₃) would be observed in a proton-coupled ¹³C NMR spectrum, appearing as a quartet for the C-7 signal. Similarly, two-bond and three-bond couplings to the aromatic protons would also be present, further confirming the label's position.

Table 1: Predicted ¹³C NMR Chemical Shifts for Methyl 3,4-Dimethoxy[7-¹³C]-benzoate

Carbon AtomPredicted Chemical Shift (ppm)Expected Multiplicity (in proton-coupled spectrum)
[7-¹³C]=O ~167 quartet (due to coupling with -OCH₃ protons)
C1~123doublet
C2~112doublet
C3~149singlet
C4~153singlet
C5~110doublet
C6~125doublet
-OCH₃ (at C3)~56quartet
-OCH₃ (at C4)~56quartet
-COOCH₃~52quartet

Note: Predicted chemical shifts are based on data for the unlabeled analog, Methyl 3,4-dimethoxybenzoate, and general substituent effects. The actual values may vary slightly.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning all proton and carbon signals and confirming the connectivity within the molecule.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded carbon and proton atoms. For Methyl 3,4-Dimethoxy[7-¹³C]-benzoate, this experiment would show correlations between the aromatic protons and their attached carbons, as well as the methoxy protons and their respective carbons. Since the [7-¹³C] carbonyl carbon has no directly attached protons, it will not show a correlation in the HSQC spectrum, which is a key signature for a quaternary carbon. researchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum is crucial as it reveals long-range (typically 2-3 bond) correlations between carbons and protons. st-andrews.ac.uk For the labeled compound, a strong correlation would be expected between the [7-¹³C] carbonyl carbon and the protons of the methyl ester group (-OCH₃). Additionally, correlations between the [7-¹³C] carbon and the aromatic protons at the C-2 and C-6 positions would be observed. These correlations provide definitive proof of the label's location within the molecular framework. The presence of these specific long-range couplings in the HMBC spectrum is a powerful confirmation of the successful and site-specific isotopic labeling. researchgate.netst-andrews.ac.uk

Applications of Methyl 3,4 Dimethoxy 7 13c Benzoate in Mechanistic Organic Chemistry

Elucidating Reaction Pathways and Identifying Transient Intermediates via ¹³C Isotopic Tracing

The use of Methyl 3,4-dimethoxy[7-¹³C]-benzoate is instrumental in unequivocally determining the course of a reaction. The ¹³C label acts as a spectroscopic beacon, allowing for the unambiguous tracking of the benzoate (B1203000) carbonyl carbon through various chemical transformations. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is the primary analytical technique employed for this purpose. nih.govpressbooks.pub

In a typical application, the ¹³C-labeled ester is subjected to a reaction, and the products are analyzed by ¹³C NMR. The presence of the enriched ¹³C signal in a specific product confirms that the carbonyl carbon of the starting material has been incorporated into that product. This is particularly valuable in complex reaction sequences where multiple pathways may be plausible.

For instance, in the study of ester hydrolysis, it is crucial to confirm that the integrity of the C-O bond within the methoxy (B1213986) group is maintained. By reacting Methyl 3,4-dimethoxy[7-¹³C]-benzoate under hydrolytic conditions, the resulting 3,4-dimethoxybenzoic acid would exhibit a ¹³C-enriched signal for its carboxyl carbon, while the methanol (B129727) produced would show a natural abundance ¹³C signal. This confirms that the reaction proceeds via nucleophilic attack at the carbonyl carbon, rather than an alternative mechanism involving cleavage of the methyl-oxygen bond.

Furthermore, ¹³C isotopic tracing can be pivotal in the detection and characterization of transient intermediates. nih.gov In many ester-based reactions, a tetrahedral intermediate is proposed. While often too fleeting to be observed directly, its formation can be inferred. In some cases, by carefully controlling reaction conditions (e.g., using low temperatures), it is possible to detect the ¹³C-labeled intermediate by NMR spectroscopy. The chemical shift of the labeled carbon in the tetrahedral intermediate would be significantly different from that in the starting ester (typically around 165-175 ppm) and the final carboxylic acid or carboxylate product (typically around 170-185 ppm), often appearing at a higher field (around 90-110 ppm) due to the change from sp² to sp³ hybridization. libretexts.org

Table 1: Illustrative ¹³C NMR Chemical Shifts for Tracing the Hydrolysis of Methyl 3,4-Dimethoxy[7-¹³C]-benzoate

CompoundLabeled Carbon PositionHybridizationExpected ¹³C Chemical Shift (ppm)
Methyl 3,4-dimethoxy[7-¹³C]-benzoateCarbonyl Carbonsp²~167
Tetrahedral IntermediateApical Carbonsp³~100
3,4-Dimethoxy[7-¹³C]-benzoic acidCarboxyl Carbonsp²~172

Note: These are representative values and can be influenced by solvent and other experimental conditions.

Investigating Bond Cleavage and Formation Mechanisms at the Benzoate Carbonyl Moiety

The precise location of the ¹³C label in Methyl 3,4-dimethoxy[7-¹³C]-benzoate makes it an exemplary substrate for studying the dynamics of bond cleavage and formation at the carbonyl center. Reactions such as saponification, transesterification, and reduction with hydride reagents all involve initial nucleophilic attack at this position, followed by the departure of the methoxy group. libretexts.org

Consider the base-promoted hydrolysis (saponification) of Methyl 3,4-dimethoxy[7-¹³C]-benzoate. The reaction is initiated by the attack of a hydroxide (B78521) ion on the ¹³C-labeled carbonyl carbon, forming a ¹³C-labeled tetrahedral intermediate. libretexts.org The subsequent collapse of this intermediate involves the cleavage of the carbon-oxygen bond of the methoxy group. By analyzing the reaction products, it can be definitively shown that the ¹³C label remains with the benzoate moiety, ultimately forming 3,4-dimethoxy[7-¹³C]-benzoate.

This isotopic labeling approach is also invaluable for distinguishing between different plausible mechanisms. For example, in the reduction of esters to alcohols using a reagent like lithium aluminum hydride, the reaction proceeds through an initial reduction to an aldehyde, which is then further reduced to the alcohol. Using the ¹³C-labeled ester, one could, in principle, follow the progression of the ¹³C signal from the ester, through the transient aldehyde intermediate, to the final alcohol product, confirming the stepwise nature of the reduction at the carbonyl carbon.

The data below illustrates how ¹³C labeling can be used to follow the progress of a saponification reaction and confirm the location of the label in the final product.

Table 2: Monitoring Saponification of Methyl 3,4-Dimethoxy[7-¹³C]-benzoate via ¹³C NMR Integration

Reaction Time (min)Relative Integral of Ester ¹³C SignalRelative Integral of Carboxylate ¹³C Signal
01.000.00
100.750.25
300.300.70
600.050.95
120<0.01>0.99

This data clearly demonstrates the conversion of the ¹³C-labeled starting material to the ¹³C-labeled product, confirming that the bond cleavage occurs at the acyl-oxygen position.

Kinetic Isotope Effect (KIE) Studies Utilizing the [7-¹³C]-Label to Delineate Rate-Determining Steps

The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a reaction changes when an atom in the reactant is replaced with one of its heavier isotopes. The magnitude of the KIE can provide profound insights into the transition state of the rate-determining step of a reaction. For carbon, the ¹²C/¹³C KIE is typically small (around 1.02-1.06 for a primary KIE) but can be measured with high precision.

In the context of Methyl 3,4-dimethoxy[7-¹³C]-benzoate, a KIE would be observed if the bonding environment of the ¹³C-labeled carbonyl carbon changes in the rate-determining transition state.

For many ester reactions, such as hydrolysis, the rate-determining step is the initial nucleophilic attack to form the tetrahedral intermediate. oieau.fr In this step, the hybridization of the carbonyl carbon changes from sp² to sp³, and new bonds are being formed. This change in bonding will result in a measurable KIE. A normal KIE (k₁₂/k₁₃ > 1) is expected because the C-O and C-C bonds in the sp² hybridized carbonyl group are slightly weaker than the C-O and C-C bonds in the sp³ hybridized tetrahedral intermediate. The transition state, being somewhere in between, will reflect this change.

By comparing the rate of reaction of the unlabeled Methyl 3,4-dimethoxybenzoate with that of Methyl 3,4-dimethoxy[7-¹³C]-benzoate, the KIE can be determined. A significant KIE would provide strong evidence that the nucleophilic attack at the carbonyl carbon is indeed the rate-limiting step. Conversely, if a subsequent step, such as the breakdown of the tetrahedral intermediate, were rate-limiting, a much smaller or negligible KIE would be expected for the ¹³C-labeled carbonyl carbon.

Table 3: Hypothetical Kinetic Isotope Effect Data for the Hydrolysis of Methyl 3,4-Dimethoxy[7-¹³C]-benzoate

Reaction StepExpected ¹²C/¹³C KIE (k₁₂/k₁₃)Mechanistic Implication
Nucleophilic attack on the carbonyl carbon (rate-determining)1.03 - 1.05Significant change in bonding at the carbonyl carbon in the transition state.
Proton transfer to the leaving group (rate-determining)~1.00No significant change in bonding at the carbonyl carbon in the transition state.
Collapse of the tetrahedral intermediate (rate-determining)1.01 - 1.02Minor change in bonding at the carbonyl carbon in the transition state.

These KIE studies, enabled by the specific isotopic labeling in Methyl 3,4-dimethoxy[7-¹³C]-benzoate, are crucial for building a detailed and accurate picture of the reaction mechanism, allowing for the differentiation between plausible pathways and the identification of the highest energy barrier along the reaction coordinate.

Utilization of Methyl 3,4 Dimethoxy 7 13c Benzoate in Biochemical and Enzymatic Research

Probing Enzymatic Reaction Mechanisms through [7-¹³C]-Labeling

The ¹³C label on the carboxyl group of Methyl 3,4-Dimethoxy[7-¹³C]-benzoate is instrumental in dissecting the mechanisms of enzymes that act upon this class of substrates, particularly O-demethylases and other enzymes involved in aromatic compound degradation.

Tracing Carbon Flow and Atom Rearrangements during Biocatalytic Transformations

The use of ¹³C-labeled substrates is a cornerstone of metabolic pathway analysis. nih.gov By introducing Methyl 3,4-Dimethoxy[7-¹³C]-benzoate into a biological system, researchers can trace the flow of the labeled carbon atom through subsequent metabolic steps. For instance, in the microbial degradation of veratric acid (the de-esterified form of the title compound), O-demethylation is a key initial step. nih.govnih.gov Studies on organisms like Nocardia sp. have shown that veratric acid is demethylated to vanillic and isovanillic acids, which are further converted to protocatechuic acid. nih.gov

Utilizing the [7-¹³C]-labeled compound, the ¹³C-NMR signal from the carboxyl group can be monitored as the substrate is converted into these downstream products. This allows for unambiguous identification of the metabolic fate of the benzoate (B1203000) moiety and helps to confirm the proposed reaction sequence. For example, the persistence of the ¹³C label in the carboxyl group of vanillate (B8668496) and subsequently protocatechuate would provide direct evidence of the carbon skeleton's transformation. This technique is particularly powerful for distinguishing between different potential degradation pathways, such as those involving decarboxylation versus those that preserve the carboxyl group. In soil microbes, for instance, stable isotope probing with ¹³C-labeled aromatic compounds like benzoate has been used to trace carbon flow into various metabolite pools and biomass, revealing the metabolic activity of specific microbial populations. osti.govnih.govresearchgate.net

Table 1: Hypothetical Tracing of [7-¹³C] Label in Veratric Acid Metabolism

CompoundLabeled PositionExpected ¹³C-NMR Chemical Shift Range (ppm)Implication
Methyl 3,4-Dimethoxy[7-¹³C]-benzoateCarboxyl Carbon165-175Starting Substrate
Veratric acid-[7-¹³C]Carboxyl Carbon170-180De-esterified Substrate
Vanillic acid-[7-¹³C]Carboxyl Carbon170-180Product of 4-O-demethylation
Isovanillic acid-[7-¹³C]Carboxyl Carbon170-180Product of 3-O-demethylation
Protocatechuic acid-[7-¹³C]Carboxyl Carbon170-180Product of further demethylation

Note: Chemical shifts are approximate and can vary based on solvent and pH.

Identifying Rate-Limiting Steps and Intermediate Species in Enzyme-Catalyzed Reactions

Kinetic Isotope Effects (KIEs) are a powerful tool for investigating reaction mechanisms, particularly for identifying the rate-determining step. researchgate.netsemanticscholar.org A ¹³C KIE is observed when the rate of a reaction changes upon substitution of ¹²C with ¹³C at a position involved in bond breaking or formation during the rate-limiting step. acs.org For an enzyme like veratrate O-demethylase, which catalyzes the cleavage of a methyl ether bond, a KIE might not be expected at the [7-¹³C] position if the demethylation itself is the sole rate-limiting step.

However, if a subsequent step involving the carboxyl group, such as decarboxylation or ligation to Coenzyme A (as seen in anaerobic benzoate degradation pathways), were rate-limiting, a ¹³C KIE at the C7 position would be observed. oup.com For example, studies on other enzymatic reactions, such as the oxidation of amines, have successfully used natural abundance ¹³C KIEs to elucidate mechanistic details, showing values around 1.025, consistent with hydride transfer being part of the rate-limiting step. nih.gov A similar approach could be applied to the enzymes metabolizing veratric acid to distinguish between different potential rate-limiting steps.

Furthermore, ¹³C-NMR is highly effective for detecting and identifying transient intermediates in enzymatic reactions. nih.govuni-muenchen.de By acquiring real-time NMR spectra during the reaction of an enzyme with Methyl 3,4-Dimethoxy[7-¹³C]-benzoate, new signals corresponding to enzyme-bound intermediates may be observed. The distinct chemical shift of the ¹³C-labeled carboxyl group would make it a sensitive reporter for changes in its electronic environment upon binding to the enzyme or conversion to an intermediate state.

Investigating Substrate-Enzyme Interactions and Active Site Microenvironments via ¹³C-NMR Chemical Shift Perturbations

NMR spectroscopy is exceptionally sensitive to the local chemical environment of a nucleus. huji.ac.il This property is exploited in chemical shift perturbation (CSP) studies to map the binding sites of ligands on proteins and to probe the structural changes that occur upon binding. acs.org When Methyl 3,4-Dimethoxy[7-¹³C]-benzoate binds to its target enzyme, such as a veratrate O-demethylase, the chemical shift of the ¹³C-labeled carboxyl carbon is likely to change. researchgate.net

This change, or chemical shift perturbation, provides direct evidence of binding and reports on the new electronic environment of the carboxyl group within the enzyme's active site. The magnitude and direction of the shift can offer clues about specific interactions, such as the formation of hydrogen bonds or changes in local polarity. By comparing the ¹³C chemical shift of the free substrate with the bound substrate, researchers can gain insights into the active site's microenvironment.

While direct detection of the labeled substrate is one approach, a more common method involves using a ¹³C,¹⁵N-labeled protein and an unlabeled ligand. nih.gov However, with a specifically labeled substrate like Methyl 3,4-Dimethoxy[7-¹³C]-benzoate, direct observation of the ligand's NMR signals becomes a viable and powerful technique, especially given the high sensitivity of modern NMR spectrometers. This approach avoids the need for producing expensive isotopically labeled enzymes. The specific changes in the ¹³C chemical shift upon binding can be used to understand how the substrate is oriented within the active site, providing valuable data for validating or refining computational docking models.

Metabolic Flux Analysis and Pathway Elucidation in Model Biological Systems Utilizing [7-¹³C]-Benzoate Tracers

Metabolic Flux Analysis (MFA) is a quantitative technique used to determine the rates of metabolic reactions within a biological system. youtube.comyoutube.com The use of ¹³C-labeled substrates is central to MFA, as it allows for the tracing of carbon atoms through the metabolic network. nih.govnih.govresearchgate.net

Quantitative Assessment of Carbon Incorporation and Turnover in Biosynthetic Processes

By supplying a model organism, such as a bacterium or fungus known to degrade aromatic compounds, with Methyl 3,4-Dimethoxy[7-¹³C]-benzoate as a carbon source, the incorporation of the ¹³C label into various downstream metabolites can be quantified. osti.govfrontiersin.org For example, the degradation of benzoate often leads to intermediates of the tricarboxylic acid (TCA) cycle, such as acetyl-CoA or succinyl-CoA. oup.comfrontiersin.org

The ¹³C label from the carboxyl group of the benzoate tracer would be incorporated into these central metabolites and subsequently into a wide range of biosynthetic products, including amino acids and fatty acids. By measuring the degree of ¹³C enrichment in these molecules using techniques like mass spectrometry or quantitative ¹³C-NMR, the flux of carbon from benzoate degradation into these biosynthetic pathways can be calculated. rsc.orgnih.govresearcher.life This provides a quantitative measure of how efficiently the organism utilizes this aromatic compound as a carbon source for growth. Studies have successfully used ¹³C-labeled bicarbonate and other carbon sources to trace carbon flow through microbial food webs and into biomass components like carbohydrates and fatty acids. vliz.be

Table 2: Example of ¹³C Incorporation from [7-¹³C]-Benzoate into Central Metabolites

AnalytePathwayPotential ¹³C IncorporationAnalytical MethodResearch Finding
AlanineGlycolysis/GluconeogenesisLabel may appear in C1 if pyruvate (B1213749) is formed from labeled Acetyl-CoA via the glyoxylate (B1226380) shunt.GC-MS, LC-MS, NMRQuantifies flux towards amino acid synthesis.
GlutamateTCA CycleLabel can be incorporated into various positions depending on the entry point and cycling.GC-MS, LC-MS, NMRMeasures flux into the TCA cycle and related biosynthetic pathways.
Fatty AcidsFatty Acid SynthesisLabel appears at alternating carbons, starting from the carboxyl end, if built from labeled Acetyl-CoA.GC-MS, LC-MSDetermines the contribution of benzoate degradation to lipid biosynthesis.
GlycogenGluconeogenesisLabel can be distributed throughout the glucose units.¹³C-NMRAssesses the rate of gluconeogenesis from benzoate-derived precursors.

Characterization of Metabolic Branches and Regulation Points Affected by Benzoate Metabolism

The degradation of aromatic compounds is often tightly regulated to ensure efficient carbon utilization and to prevent the accumulation of toxic intermediates. frontiersin.orgnih.gov Benzoate and its metabolites can act as inducers or repressors of the very pathways that degrade them. For instance, in some bacteria, benzoate is a preferred carbon source and its presence can repress the degradation pathways for other aromatic compounds like phthalate (B1215562) or 4-hydroxybenzoate. nih.govasm.org

By using Methyl 3,4-Dimethoxy[7-¹³C]-benzoate in combination with other labeled or unlabeled carbon sources, researchers can investigate these regulatory networks. Metabolic flux analysis can reveal how the presence of the benzoate derivative alters the flow of carbon through competing or intersecting metabolic pathways. For example, by measuring the relative incorporation of ¹³C from the labeled benzoate versus another carbon source into a common metabolite, the preference of the organism can be quantified under different conditions. This allows for the identification of key metabolic branch points and regulatory nodes that control the catabolism of aromatic compounds.

Methodological Advancements and Analytical Techniques Driven by Methyl 3,4 Dimethoxy 7 13c Benzoate

Development of Novel Analytical Platforms for Enhanced Isotopic Detection and Quantification

The need to accurately detect and quantify compounds like Methyl 3,4-Dimethoxy[7-¹³C]-benzoate has propelled the development of highly sensitive analytical platforms. These platforms are crucial for distinguishing the labeled molecule from its natural abundance counterparts and other interfering species within a complex sample.

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is a primary technique in this field. nih.govwustl.edu Recent advancements have focused on improving ionization sources and mass analyzers to increase sensitivity and reduce sample processing time. acs.org For instance, the development of ultra-high performance liquid chromatography (UHPLC) systems allows for better separation of metabolites, which, when paired with HRMS, enables the simultaneous quantification of metabolite concentrations and their mass isotopologue distributions (MID). nih.gov This is critical for metabolic flux analysis (MFA), where tracking the incorporation of ¹³C from a tracer into various metabolites provides a detailed map of cellular metabolism. nih.govyoutube.com

A notable innovation is the Isotopic Ratio Outlier Analysis (IROA) technique. nih.govfrontiersin.org This method utilizes samples labeled with a specific ratio of ¹³C (e.g., a mix of 5% and 95% ¹³C labeling) to create characteristic isotopic patterns. nih.gov This allows for the clear differentiation of biologically derived signals from chemical noise and artifacts, a common challenge in untargeted metabolomics. nih.govfrontiersin.org Such platforms significantly reduce the number of possible molecular formulae for an unknown compound by providing the exact number of carbon atoms. nih.govfrontiersin.org

Refinement of Spectroscopic Protocols for Tracing and Quantifying [7-¹³C]-Labeling in Complex Biological or Chemical Matrices

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise location of isotopic labels within a molecule. The presence of the ¹³C label in Methyl 3,4-Dimethoxy[7-¹³C]-benzoate at the carboxyl carbon (C-7) provides a distinct signal that can be tracked, and its chemical shift is influenced by its molecular environment. cdnsciencepub.comcdnsciencepub.comresearchgate.net

Significant refinements in NMR protocols have been made to enhance the utility of ¹³C-labeling. Quantitative ¹³C-NMR spectroscopy, for example, has been optimized to determine the carbon stable isotope ratio at natural abundance and can be adapted for enriched samples. nih.govacs.org This allows for the authentication of compounds and the study of their origins. nih.gov For complex mixtures, advanced pulse sequences like the Isotope-Edited Total Correlation Spectroscopy (ITOCSY) have been developed. acs.org This technique filters ¹H-¹H NMR spectra into separate spectra for ¹²C- and ¹³C-containing molecules, allowing for unambiguous identification and quantification without increasing spectral complexity. acs.org

For analyzing metabolites in complex biological extracts, chemoselective derivatization with a ¹⁵N-labeled agent like cholamine has proven effective. nih.gov This method tags carboxyl groups, allowing for their sensitive detection via ¹H-¹⁵N HSQC experiments. The ¹³C-enrichment at the carboxyl carbon, as in Methyl 3,4-Dimethoxy[7-¹³C]-benzoate, and adjacent carbons can be determined through one- and two-bond couplings to the ¹⁵N atom, providing detailed isotopomer distribution. nih.gov

Moreover, two-dimensional (2D) NMR techniques have been adapted to analyze small sample amounts with high precision, which is often a limitation in biological studies. acs.org By optimizing 2D-NMR sequences, researchers can analyze as little as 10 mg of a sample to determine intramolecular ¹³C distribution with high accuracy. acs.org

TechniqueApplication for [7-¹³C]-LabelingKey Advancement
UHPLC-HRMS Quantifies the incorporation of the ¹³C label from Methyl 3,4-Dimethoxy[7-¹³C]-benzoate into downstream metabolites.Development of methods for simultaneous quantification of metabolite concentration and mass isotopologue distribution (MID). nih.gov
IROA Differentiates the ¹³C-labeled benzoate (B1203000) from background noise and artifacts in untargeted metabolomic studies.Utilizes specific ratios of ¹³C labeling to create unique isotopic patterns for easy identification. nih.gov
¹³C-NMR Provides precise structural information by detecting the chemical shift of the labeled C-7 carboxyl carbon.Optimization of quantitative ¹³C-NMR for accurate isotope ratio measurements even at natural abundance. nih.gov
ITOCSY Separates signals from ¹²C and ¹³C isotopologues in complex mixtures, simplifying spectral analysis.A pulse sequence that filters spectra based on the carbon isotope, allowing for clear quantification. acs.org
Chemoselective Derivatization Tags the ¹³C-labeled carboxyl group for enhanced detection and isotopomer analysis in biological samples.Use of ¹⁵N-agents to allow for sensitive, indirect detection via ¹H-¹⁵N correlation NMR experiments. nih.gov

Integration of Experimental Isotopic Tracing Data with Computational Chemistry for Mechanistic Validation and Prediction

The synergy between experimental isotopic tracing and computational chemistry provides a powerful framework for validating reaction mechanisms and predicting chemical phenomena. coe.eduresearchgate.net Data obtained from tracing studies with Methyl 3,4-Dimethoxy[7-¹³C]-benzoate can be used as empirical constraints for computational models, leading to a more robust understanding of the system under investigation. nih.gov

Computational software packages can predict spectroscopic data, such as NMR chemical shifts and infrared vibrational frequencies, for isotopically labeled compounds. coe.eduacs.org By comparing the computationally generated spectra with experimental data, researchers can confirm the position of the isotopic label and understand how it affects the molecule's properties. acs.org This is particularly useful for interpreting nuanced spectral differences that might otherwise be missed. coe.edu

In the context of metabolic studies, data from ¹³C tracing experiments are integrated into computational flux models to quantify the rates of metabolic pathways. youtube.comnih.govnih.gov These models use the isotopic distribution in various metabolites to solve for the fluxes through a metabolic network. The incorporation of data from multiple isotopic tracers, such as simultaneous ¹³C and ¹⁵N tracing, can provide a more detailed analysis of the metabolic network than single-isotope experiments alone. nih.gov

Furthermore, computational approaches are being developed to analyze the vast datasets from untargeted metabolomics experiments that use isotopic labeling. researchgate.net Software extensions can automatically track isotopic labels in a global, unbiased manner, helping to discover novel biochemical pathways and characterize changes in metabolite fates under different conditions. researchgate.net This integration of experimental data with advanced computational tools is closing gaps in our knowledge of pathway connectivity and is accelerating the discovery of new metabolites and metabolic pathways. nih.gov

Computational ApproachApplication with Isotopic Tracing DataResearch Outcome
Spectral Prediction Simulates NMR and IR spectra of Methyl 3,4-Dimethoxy[7-¹³C]-benzoate to compare with experimental results.Validates the position of the ¹³C label and aids in the interpretation of complex spectra. coe.eduacs.org
Metabolic Flux Analysis (MFA) Uses the mass isotopologue distribution from ¹³C tracing to calculate the rates of metabolic reactions.Provides quantitative insights into the activity and regulation of metabolic pathways. youtube.comnih.gov
Untargeted Metabolomics Software Automates the detection and tracking of all ¹³C-labeled species in a complex biological sample.Enables the discovery of novel metabolic pathways and the characterization of metabolic responses to stimuli. researchgate.net
Multi-isotope Modeling Integrates data from simultaneous tracing with different isotopes (e.g., ¹³C and ¹⁵N) into a single model.Offers a more comprehensive and detailed analysis of interconnected metabolic networks, such as amino acid and nucleotide metabolism. nih.gov

Future Research Directions and Emerging Applications of Methyl 3,4 Dimethoxy 7 13c Benzoate

Exploration of Novel Catalytic Systems and Their Mechanistic Interrogations

The presence of the ¹³C label in Methyl 3,4-Dimethoxy[7-13C]-benzoate provides a powerful tool for elucidating the mechanisms of novel catalytic reactions. northeastern.edu In chemical synthesis, tracking the position of a labeled carbon atom through a reaction sequence can confirm or disprove proposed mechanistic pathways. northeastern.edu Future research will likely leverage this compound to interrogate complex catalytic cycles, particularly in reactions involving ester activation, cleavage, or transformation.

Researchers are developing advanced catalytic strategies, such as organophotoredox catalysis, for the cleavage and functionalization of C-O bonds like those in esters and ethers. acs.org By using this compound as a substrate, the fate of the labeled carbonyl group can be precisely monitored using techniques like Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS). This allows for the unambiguous identification of intermediates and final products containing the label, providing direct evidence for specific bond-breaking and bond-forming events. For instance, in a hydrolysis or transesterification reaction, tracking the ¹³C label would definitively show whether the carbonyl C-O bond is the one being cleaved.

Moreover, ¹³C flux analysis, a technique used to quantify intracellular fluxes in metabolic networks, can be adapted to study catalytic systems. vanderbilt.edu By analyzing the distribution of the ¹³C label among various products and byproducts, researchers can identify kinetic bottlenecks and wasteful side reactions, leading to the rational design of more efficient and selective catalysts. vanderbilt.edu

Catalytic Application Area Role of this compound Analytical Technique Potential Research Finding
Organometallic CatalysisTracing the carbonyl group in cross-coupling reactions.¹³C NMR SpectroscopyElucidation of the transmetalation and reductive elimination steps.
Biocatalysis (Enzyme-catalyzed reactions)Following the metabolic fate of the benzoate (B1203000) moiety.Liquid Chromatography-Mass Spectrometry (LC-MS)Identification of enzymatic activity and pathway intermediates.
PhotocatalysisMonitoring C-O bond cleavage under light irradiation. acs.orgGas Chromatography-Mass Spectrometry (GC-MS)Confirmation of photocatalytic mechanisms and product formation.
Homogeneous/Heterogeneous CatalysisQuantifying reaction rates and catalyst efficiency. rsc.org¹³C NMR, MSOptimization of reaction conditions for improved yield and selectivity.

Potential for Integration with Advanced Imaging Techniques for Spatiotemporal Tracing

A significant frontier for ¹³C-labeled compounds is their use in advanced, non-invasive imaging modalities. numberanalytics.com Hyperpolarized (HP) Carbon-13 Magnetic Resonance Imaging (MRI) is a particularly promising technique that can enhance the MRI signal of ¹³C-labeled molecules by more than 10,000-fold. mriquestions.comnih.gov This dramatic signal increase enables the real-time, in-vivo visualization of metabolic processes. mriquestions.comnih.gov

While much of the current clinical research focuses on probes like [1-¹³C]pyruvate to study glycolysis in cancer, the same principles can be applied to other ¹³C-labeled substrates like this compound. nih.govajnr.org If this compound or its metabolites are taken up by specific tissues or participate in particular metabolic pathways, HP-¹³C MRI could be used to generate a dynamic map of its distribution and transformation. This provides a spatiotemporal profile, revealing not only where the molecule accumulates but also how quickly it is converted into other substances. nih.govumn.edu

The integration of such labeled probes could:

Trace Biodistribution: Visualize the uptake and clearance of the compound in different organs.

Monitor Enzyme Activity: If the ester is hydrolyzed in vivo, the change in the chemical environment of the ¹³C label would result in a detectable shift in the MR signal, allowing for the mapping of esterase activity.

Assess Drug Delivery: If the benzoate moiety is part of a larger drug molecule, labeling it could allow for the direct visualization of the drug's delivery to a target site.

Beyond MRI, techniques like mass spectrometry imaging (MSI) can provide high-resolution spatial maps of labeled compounds in tissue sections, complementing the dynamic, in-vivo data from HP-¹³C MRI.

Imaging Technique Principle Application for Labeled Benzoate Type of Information
Hyperpolarized ¹³C MRIDynamic nuclear polarization boosts the ¹³C signal by >10,000x for real-time metabolic imaging. mriquestions.comnih.govajnr.orgIn-vivo tracing of the compound and its metabolic products after injection.Dynamic, real-time metabolic flux and spatial distribution in living organisms.
¹³C NMR SpectroscopyDetects the ¹³C nucleus, providing detailed information about the chemical environment and molecular structure. nih.govrsc.orgIn-vitro analysis of cell or tissue extracts to quantify metabolites.Precise quantification of substrate conversion and product identification.
Mass Spectrometry Imaging (MSI)Measures the mass-to-charge ratio of molecules to map their spatial distribution in tissue slices.Ex-vivo mapping of the parent compound and its metabolites in tissue sections.High-resolution spatial distribution of the label within specific anatomical structures.
Stable Isotope Labeling in Cell Culture (SILAC)Uses isotopically labeled amino acids to track protein changes, with pulsed versions (pSILAC) adding a temporal dimension. nih.govAdaptation of the principle to trace the incorporation of the benzoate into cellular components over time.Temporal and spatial analysis of metabolic pathways at the cellular level. nih.gov

Design and Synthesis of Derivatives for Specialized Isotopic Probing Applications

The structure of this compound serves as a foundational scaffold for the synthesis of more complex and specialized molecular probes. researchgate.net By chemically modifying the core structure, researchers can design derivatives tailored for specific biological questions or analytical methods.

Synthetic strategies often involve introducing the ¹³C label at a late stage to maximize efficiency. For instance, a common method is the palladium-catalyzed cyanation of an iodoaromatic precursor using labeled potassium cyanide (K¹³CN), followed by hydrolysis to form the ¹³C-labeled carboxylic acid. researchgate.net This approach can be adapted to create a wide array of benzoate derivatives.

Future research in this area will focus on:

Probes for Target Engagement: The benzoate scaffold could be elaborated into inhibitors for specific enzymes, such as phosphodiesterases or kinases. nih.govresearchgate.net The ¹³C label would then serve as a reporter to confirm that the probe has bound to its target, detectable via techniques like NMR.

Multi-Isotope Labeling: Synthesizing derivatives that include other stable isotopes (e.g., ²H, ¹⁵N) in addition to ¹³C. Such multi-labeled compounds are exceptionally useful in advanced NMR experiments for structure determination and in mass spectrometry to provide more detailed information on metabolic fragmentation patterns. nih.gov

Functionalized Imaging Agents: Attaching moieties to the benzoate ring that improve its properties as an imaging agent. This could include adding groups that enhance uptake in specific cell types or that chelate metals for use in other imaging modalities like Positron Emission Tomography (PET), creating a dual-modality probe.

Internal Standards for Quantitative Assays: The synthesis of stable isotope-labeled versions of complex biological molecules, using a labeled benzoate as a precursor, is crucial for creating high-quality internal standards for quantitative mass spectrometry assays. researchgate.net

Derivative Type Synthetic Goal Specialized Application Example Synthetic Precursor
Enzyme InhibitorAttach the labeled benzoate to a pharmacophore targeting a specific enzyme.Probing drug-target engagement and mechanism of action using NMR.3,4-Dimethoxy-iodobenzene
Dual-Labeled ProbeIncorporate additional stable isotopes (e.g., ²H, ¹⁵N) into the molecule.Advanced structural and dynamic studies by NMR; detailed metabolic flux analysis by MS.Deuterated or ¹⁵N-containing aniline (B41778) derivatives
Targeted Imaging AgentConjugate with a targeting ligand (e.g., a peptide that binds to a tumor receptor).Enhanced accumulation at a site of interest for more sensitive imaging.Functionalized 3,4-Dimethoxy[7-¹³C]-benzoic acid
Bio-orthogonal ProbeIntroduce a functional group (e.g., an alkyne or azide) for click chemistry.In-vivo labeling and pull-down of interacting biomolecules.An amino- or halo-substituted derivative of Methyl 3,4-Dimethoxy[7-¹³C]-benzoate

Q & A

Basic Research Questions

Q. What are the key considerations when synthesizing Methyl 3,4-Dimethoxy[7-13C]-benzoate to ensure isotopic integrity?

  • Methodological Answer : Synthesis requires precise control of reaction conditions to preserve the 13C label. For esterification, use methyl iodide or dimethyl sulfate with 3,4-Dimethoxy[7-13C]-benzoic acid under alkaline conditions (e.g., K₂CO₃ in DMF at 70°C for 14 hours). Monitor isotopic purity via mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm retention of the 13C label at position 7. Purification via column chromatography (e.g., ethyl acetate/petroleum ether) removes unlabeled byproducts .

Q. How should researchers characterize the isotopic purity of this compound?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm the molecular ion peak ([M+H]+ or [M-H]-) and isotopic enrichment. For structural validation, 13C NMR is critical to identify the labeled carbon (δ ~125–130 ppm for aromatic carbons). Compare spectra with unlabeled analogs to distinguish isotopic shifts. Purity >98% is typically required for kinetic or metabolic tracer studies .

Q. What are the recommended storage conditions to maintain the stability of 13C-labeled benzoate derivatives?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at -20°C to prevent hydrolysis or oxidation. Avoid exposure to moisture, as ester groups are prone to hydrolysis. For short-term use, refrigeration (2–8°C) in desiccated conditions is acceptable .

Advanced Research Questions

Q. How can conflicting NMR data be resolved when analyzing 13C-labeled aromatic esters?

  • Methodological Answer : Unexpected splitting in 13C NMR may arise from isotopic impurities or residual protons. Use decoupling techniques or 2D NMR (HSQC, HMBC) to differentiate between isotopic shifts and structural anomalies. For example, the 13C label at position 7 in this compound should exhibit a singlet in 13C NMR, while adjacent carbons show coupling only if deuterated solvents are not fully exchanged .

Q. What methodologies optimize the incorporation of 13C labels in aromatic esters during synthesis?

  • Methodological Answer : Use isotopically labeled precursors (e.g., 13C-methyl iodide) in stoichiometric excess. Optimize reaction time and temperature to minimize side reactions (e.g., demethylation). For example, refluxing in anhydrous DMF with K₂CO₃ for 14 hours achieves >90% yield in similar esterifications. Post-synthesis, employ preparative HPLC or recrystallization to isolate the labeled product .

Q. How do isotopic effects influence the kinetic studies of ester hydrolysis in labeled compounds?

  • Methodological Answer : The 13C label at the carbonyl position (C7) alters electron density, potentially affecting hydrolysis rates. Use pH-stat titrations or LC-MS to compare hydrolysis kinetics between labeled and unlabeled esters. For example, alkaline hydrolysis (NaOH in MeOH/H₂O) at 70°C can reveal isotopic kinetic isotope effects (KIE), with 13C-labeled esters showing slightly slower rates due to increased bond stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.